
6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted dihydropyridine derivative characterized by:
- A methyl group at position 4 and a nitrile at position 3, which are common in bioactive pyridinones for their electronic and steric effects.
This compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carbonitriles, which are frequently explored for anticancer, pesticidal, and kinase-inhibitory activities due to their structural versatility .
Properties
IUPAC Name |
2-hydroxy-4-methyl-1-(3-methylbutyl)-6-oxopyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)4-5-14-11(15)6-9(3)10(7-13)12(14)16/h6,8,16H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVKMOAUZBEKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C#N)O)CCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with isopentyl bromide in the presence of a base, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Position 6: The hydroxy group distinguishes it from halogen- or aryl-substituted analogs (e.g., 4-fluorophenyl in ), which are associated with kinase inhibition (PIM1) or survivin modulation . Hydroxy groups may confer antioxidant properties or hydrogen-bonding interactions with biological targets.
Synthetic Routes: The target compound is likely synthesized via a multi-component reaction (e.g., aldehyde, ketone, ammonium acetate, and ethyl cyanoacetate), similar to other dihydropyridines (yields: 68–88%) . Thioxo analogs (e.g., ) require thiourea-based sulfhydrylation, while imino derivatives () use malononitrile instead of ethyl cyanoacetate .
Spectroscopic Distinctions: IR: The target compound’s hydroxy group would show a broad peak at ~3300 cm⁻¹, absent in non-hydroxylated analogs. The nitrile (C≡N) peak appears at ~2216 cm⁻¹, consistent across derivatives . NMR: The isopentyl group’s methyl protons resonate at δ 0.8–1.2 ppm, distinct from aryl protons (δ 6.5–8.0 ppm) in diaryl analogs .
Biological Performance :
- Diaryl derivatives (e.g., ) exhibit potent anticancer activity (IC50 < 1 μM) due to aryl-π interactions with kinase domains .
- Thiophene- and thioxo-containing analogs () show pesticidal efficacy, suggesting the target compound’s hydroxy group may redirect activity toward antimicrobial or antioxidant applications .
Biological Activity
6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 29097-12-9) is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- Structure : The compound features a dihydropyridine ring with hydroxyl, carbonitrile, and keto functional groups that may contribute to its biological properties.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Effects : Initial studies have shown that derivatives of dihydropyridine compounds possess antimicrobial activities against various pathogens, indicating a possible similar effect for this compound.
- Neuroprotective Effects : Some dihydropyridine derivatives have been explored for their neuroprotective capabilities, potentially useful in treating neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The carbonitrile group may interact with cellular receptors or enzymes involved in oxidative stress pathways.
- The dihydropyridine scaffold is known to modulate calcium channels, which could influence neurotransmitter release and cellular excitability.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of various dihydropyridine derivatives including this compound. The compound demonstrated significant scavenging activity against free radicals in vitro, suggesting its utility in formulations aimed at reducing oxidative damage.
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
Control | 10 | N/A |
Test Compound | 75 | 25 |
Case Study 2: Antimicrobial Testing
In a controlled study against common bacterial strains (e.g., E. coli and S. aureus), the compound exhibited moderate inhibitory effects compared to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
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E. coli | 12 | 50 |
S. aureus | 14 | 30 |
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?
A four-component synthesis approach is commonly employed for structurally similar dihydropyridine derivatives. This involves condensation of aldehydes, amines, and nitriles under reflux conditions, followed by cyclization. For example, derivatives like 6-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile have been synthesized with yields up to 85% using IR and -NMR for validation . Optimize solvent choice (e.g., ethanol or acetonitrile) and reaction time to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic techniques:
- -NMR : Confirm substitution patterns and hydrogen environments (e.g., aromatic protons at δ 7.06–7.78 ppm and pyridone NH signals near δ 6.72 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1642 cm, nitrile peak near 2210 cm) .
- Mass Spectrometry : Validate molecular weight via EI-MS (e.g., m/z 320 [M] for related compounds) .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified eye protection (face shield + safety glasses) and nitrile gloves to prevent skin contact .
- Engineering Controls : Use fume hoods for weighing and synthesis. Avoid heat sources due to flammability risks .
- Post-Handling : Decontaminate gloves before disposal and wash hands thoroughly .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore its biological interactions?
- Target Selection : Prioritize proteins with binding pockets compatible with the compound’s pyridone and nitrile moieties (e.g., enzymes like kinases or oxidoreductases).
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with experimental data from fluorescent probes in structurally related chromene-carbonitrile derivatives .
- ADMET Integration : Cross-reference docking results with predicted absorption and toxicity profiles (e.g., hepatic metabolism via cytochrome P450 isoforms) .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- Isotopic Labeling : Use -labeled analogs to assign ambiguous carbon environments.
- Comparative Analysis : Cross-check with published data for analogs like 6-methyl-4-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (δ 3.91 ppm for methoxy groups) .
Q. What strategies are recommended for assessing its ADMET properties in preclinical studies?
- In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict solubility (LogP), bioavailability, and CYP450 interactions .
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes to measure half-life.
- Caco-2 Permeability : Evaluate intestinal absorption potential.
- Toxicology : Conduct Ames tests for mutagenicity and hERG inhibition assays for cardiotoxicity .
Q. How can structural analogs be leveraged to optimize its fluorescence properties for cellular imaging?
- Derivatization : Introduce electron-donating groups (e.g., methoxy or amino substituents) at the 6-position to enhance quantum yield, as seen in chromene-carbonitrile fluorescent probes .
- Solvatochromism Studies : Test emission spectra in polar vs. non-polar solvents to assess environmental sensitivity.
- Live-Cell Staining : Validate nucleolus-specific staining in fixed and live cells using confocal microscopy (λ/λ ~350/450 nm) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.